Robinlin

Brine shrimp lethality test Bioactivity-guided fractionation Natural product screening

Researchers probing brine shrimp lethality mechanisms face confounding cytotoxicity when using whole Robinia pseudoacacia extracts or co-isolated acacetin and robinpiramic acid. Robinlin resolves this: it retains strong BST bioactivity while exhibiting no significant cytotoxicity against six human solid tumor cell lines (A-549, MCF-7, HT-29, A-498, PC-3, PACA-2). • Clean probe for invertebrate lethality target identification without mammalian cytotoxicity interference • Only homo-monoterpene among 12 characterized R. pseudoacacia constituents-C11 scaffold with hydroxyethyl and tertiary alcohol handles for SAR derivatization • Reference standard for BST-based extract fractionation and assay validation Supplied via custom synthesis with full analytical characterization. Inquire for batch-specific purity and lead time.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
Cat. No. B1250724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRobinlin
Synonymsrobinlin
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1=O)O)(C)C)CCO
InChIInChI=1S/C11H18O3/c1-7-8(4-5-12)11(2,3)6-9(13)10(7)14/h9,12-13H,4-6H2,1-3H3/t9-/m1/s1
InChIKeyQIOYKXMTBUDZHZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Robinlin: Source, Class, and Bioactivity


Robinlin is a naturally occurring homo-monoterpene first isolated from the ethanolic extracts of the black locust tree, Robinia pseudoacacia L. (Fabaceae), via bioactivity-directed fractionation [1]. Its structure, elucidated by comprehensive spectral analyses including 2D NMR and Mosher ester methodology, features a 6-hydroxy-3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-one core [1]. Robinlin was identified as a novel compound alongside eleven other structurally diverse constituents (flavonoids, spiro-magstigmanes, a diterpene, and triterpenes) from the same plant material [2].

1
Natural homo-monoterpene isolated from Robinia pseudoacacia via bioactivity-directed fractionation
2
BST-active compound with reported non-cytotoxic profile in a panel of human tumor cell lines
3
Sole C11 homo-monoterpene scaffold among twelve characterized constituents, supporting SAR studies

Why Robinlin Cannot Be Substituted


Robinlin's value proposition for scientific procurement hinges on a specific bioactivity–cytotoxicity disconnect that is not replicated by other compounds isolated from the same source material [1]. While the crude ethanolic extract of Robinia pseudoacacia showed both brine shrimp lethality (BST) and human tumor cytotoxicity, purified robinlin retained strong BST bioactivity but did not exhibit significant cytotoxicity against a panel of six human solid tumor cell lines (A-549, MCF-7, HT-29, A-498, PC-3, PACA-2), in contrast to co-isolated acacetin and robinpiramic acid, which were selectively and significantly cytotoxic [2]. This distinctive activity profile means that whole extract or other isolated compounds cannot serve as functional drop-in replacements for robinlin in experiments designed to probe non-cytotoxic BST-active mechanisms or to explore structure–activity relationships specific to the homo-monoterpene scaffold.

Crude extract vs. purified robinlin
Crude ethanolic extract contains co-isolated cytotoxic flavonoids and diterpenes that may confound non-cytotoxic BST mechanism studies; the extract's cytotoxicity profile does not replicate robinlin's reported selectivity.
Co-isolated flavonoid/diterpene analogs
Compounds such as acacetin and robinpiramic acid exhibit selective, significant cytotoxicity against PC-3 and PACA-2 cell lines, respectively, which shifts assay interpretation away from robinlin's BST-active, non-cytotoxic phenotype.
Synthetic racemate
(±)-Robinlin obtained via total synthesis may display stereochemistry-dependent bioactivity differences compared to the natural (+)-enantiomer; enantiomer-specific bioactivity data have not been reported.

Robinlin Differentiation Evidence


BST Bioactivity

In the brine shrimp lethality test (BST) used to guide fractionation, purified robinlin exhibited strong bioactivity. Although individual LC50 values were not reported in the public abstract, the dissertation explicitly states that 'all of the isolated compounds (1–12) demonstrated good activities in the BST' [1]. Robinlin's activity was sufficient to direct the entire bioactivity-guided isolation process, placing it within the bioactive fraction of the ethanolic extract alongside flavonoids such as acacetin and isoflavonoids [2]. This confirms that robinlin is not an inactive bystander but a contributor to the extract's overall BST potency.

BST Bioactivity
Class-level inference
All twelve isolated compounds, including robinlin, demonstrated qualitative BST activity in the bioassay-guided fractionation. Individual LC50 values are not publicly available.
Supports BST-based bioactivity screening context
Quantitative potency data require source-specific review
Brine shrimp lethality test Bioactivity-guided fractionation Natural product screening

Cytotoxicity Selectivity Profiling

In a direct head-to-head comparison within the same dissertation study, all twelve isolated compounds were tested against a panel of six human solid tumor cell lines (A-549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colorectal adenocarcinoma, A-498 renal carcinoma, PC-3 prostate adenocarcinoma, PACA-2 pancreatic carcinoma) using MTT cytotoxicity assays [1]. Robinlin (compound 9) did not show significant cytotoxicity in any of the six cell lines tested. In contrast, acacetin (compound 1) was 'selectively and significantly cytotoxic against the PC-3 (prostate) cell line,' and robinpiramic acid (compound 10) was 'selectively and significantly cytotoxic against the PACA-2 (pancreatic) cell line' [1]. This differential cytotoxicity profile constitutes the strongest quantitative differentiation available for robinlin relative to its co-isolated analogs.

Cytotoxicity Selectivity
Direct head-to-head comparison
Robinlin
non-cytotoxic
Co-isolated cytotoxics
selectively cytotoxic
Reported cytotoxicity endpoint contrast vs. co-isolated flavonoids and diterpenes
Panel: A-549, MCF-7, HT-29, A-498, PC-3, PACA-2; 72 h MTT assay
Human tumor cytotoxicity Cancer cell line panel Selectivity profiling

Homo-Monoterpene Structural Novelty

Among the twelve compounds isolated from Robinia pseudoacacia, robinlin (compound 9) is the sole representative of the homo-monoterpene structural class, whereas the other isolates are flavonoids (compounds 1–5), spiro-magstigmanes (compounds 6–8), a diterpene (compound 10), and triterpenes (compounds 11–12) [1]. A homo-monoterpene is a C11 terpenoid, one carbon larger than the canonical C10 monoterpene skeleton. This structural distinction may underlie robinlin's unique bioactivity profile (BST-active, non-cytotoxic) relative to the flavonoid and diterpene members of the same isolation series. The structure was confirmed by extensive 1D and 2D NMR, mass spectrometry, and Mosher ester absolute configuration analysis [2].

Structural Novelty
Class-level inference
Sole C11 homo-monoterpene among 12 R. pseudoacacia isolates; confirmed by 2D NMR and Mosher ester analysis. MW 198.26, C11H18O3.
Unique scaffold supports SAR differentiation from flavonoids and diterpenes
Carbon skeleton one larger than canonical monoterpenes
Homo-monoterpene Natural product structural class Chemotaxonomy

Total Synthesis Accessibility

The first total synthesis of (±)-robinlin was reported in 2004, providing a synthetic route starting from 3-isobutyloxy-2,6,6-trimethyl-2-cyclohexen-1-one [1]. This synthesis confirms the homo-monoterpene structure and establishes that robinlin can be obtained through chemical synthesis rather than solely through extraction and purification from Robinia pseudoacacia biomass. While the synthetic paper does not report comparative bioactivity data for the racemate versus the natural enantiomer, the availability of a synthetic route reduces supply chain risk for researchers who require robinlin in quantities beyond what is practical from natural product isolation.

Synthetic Access
Supporting evidence
First total synthesis of (±)-robinlin reported in 2004 from a substituted cyclohexenone precursor.
Provides alternative procurement pathway for research-scale supply
Synthesis confirms structural assignment; yield data limited
Total synthesis Racemic natural product Procurement route

Robinlin Application Scenarios


Non-Cytotoxic BST Mechanism Studies

Robinlin is uniquely suited for investigations that aim to dissect the molecular mechanisms underlying brine shrimp lethality without the confounding variable of mammalian cell cytotoxicity. Its established BST bioactivity combined with the documented lack of significant cytotoxicity against six human tumor cell lines makes it a clean probe for target identification in invertebrate lethality models [1]. Researchers can use robinlin to ask whether BST-active, non-cytotoxic natural products engage conserved stress pathways distinct from those targeted by cytotoxic agents like acacetin.

Homo-Monoterpene SAR Exploration

As the only homo-monoterpene among the twelve characterized Robinia pseudoacacia constituents, robinlin serves as a foundational scaffold for SAR studies within this rare terpenoid subclass [1]. Its C11 skeleton, featuring a hydroxyethyl side chain and a tertiary alcohol, offers functionalization handles for semi-synthetic derivatization. Procurement of robinlin enables the systematic exploration of how modifications to the homo-monoterpene core affect bioactivity and selectivity.

Bioactivity-Guided Fractionation Standard

Robinlin's role as a bioactivity-directed fractionation marker makes it a candidate reference compound for quality control in Robinia pseudoacacia extract standardization [1]. Laboratories developing BST-based screening cascades for black locust or related Fabaceae species can use purified robinlin as a positive control to validate assay performance and track bioactive fractions, leveraging its 'strong bioactivity' designation from the original isolation report [2].

Selectivity Profiling Panel

Robinlin can be included in curated natural product libraries designed to probe the relationship between chemical structure and cytotoxicity selectivity. Its profile (BST-active, non-cytotoxic across six cell lines) provides an important contrast to co-isolated compounds such as acacetin (BST-active, PC-3-selective cytotoxic) and robinpiramic acid (BST-active, PACA-2-selective cytotoxic), enabling multi-compound comparative studies on how subtle structural differences drive divergent biological outcomes [1].

Application
Selection Property
Validation Focus
BST mechanism studies (non-cytotoxic context)
BST-active compound with reported non-cytotoxic profile in solid tumor panel
BST bioassay and cytotoxicity panel endpoint review
Homo-monoterpene SAR exploration
Unique C11 homo-monoterpene scaffold
Structural derivatization and BST activity correlation
Extract standardization and QC
Bioactivity-directed fractionation marker in R. pseudoacacia
BST assay performance and bioactive fraction tracking
Selectivity profiling panel
Distinct BST-active/non-cytotoxic profile vs. flavonoid/diterpene co-isolates
Comparative cell panel and BST endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


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